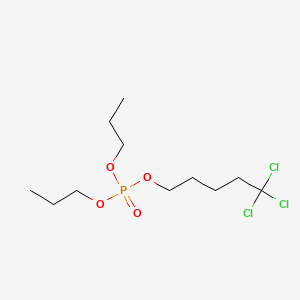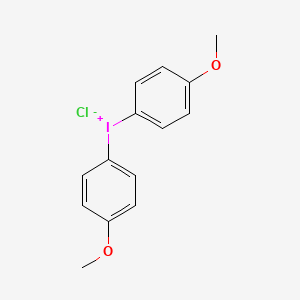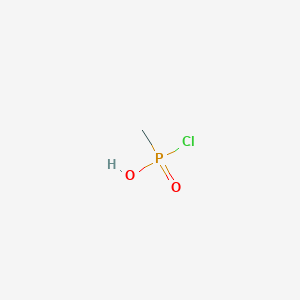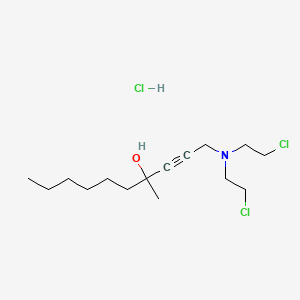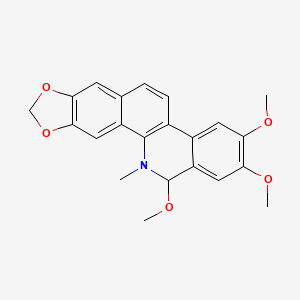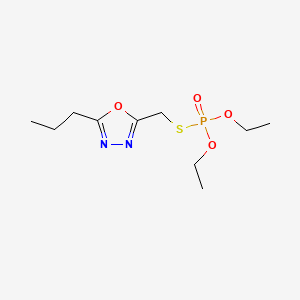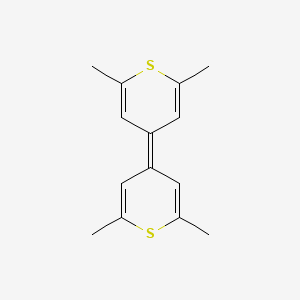![molecular formula C15H10Br6O2 B14670629 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) CAS No. 51553-06-1](/img/structure/B14670629.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is a brominated organic compound with the molecular formula C14H8Br6O2 . This compound is known for its flame-retardant properties, making it valuable in various industrial applications. The structure consists of two 2,4,6-tribromobenzene units connected by a propane-1,3-diylbis(oxy) linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) typically involves the reaction of 2,4,6-tribromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated products.
Wissenschaftliche Forschungsanwendungen
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems due to its brominated structure.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The flame-retardant properties of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the free radicals generated during combustion, and the pathways involved are radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-[Propane-2,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with a different substitution pattern on the propane linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is unique due to its specific linker and substitution pattern, which provide distinct flame-retardant properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
51553-06-1 |
|---|---|
Molekularformel |
C15H10Br6O2 |
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-[3-(2,4,6-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br6O2/c16-8-4-10(18)14(11(19)5-8)22-2-1-3-23-15-12(20)6-9(17)7-13(15)21/h4-7H,1-3H2 |
InChI-Schlüssel |
GIVLEWNRVHHZGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


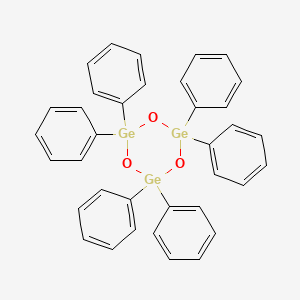
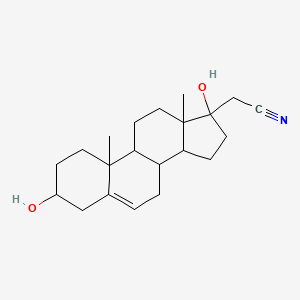
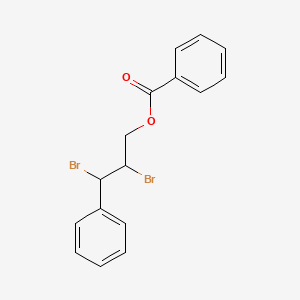
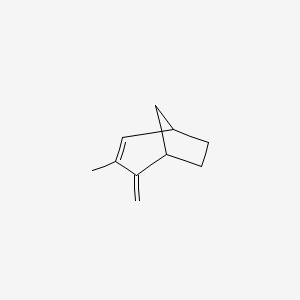
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
